molecular formula C11H14O4 B12115904 (2-Ethoxy-3-methoxy-phenyl)-acetic acid

(2-Ethoxy-3-methoxy-phenyl)-acetic acid

Cat. No.: B12115904
M. Wt: 210.23 g/mol
InChI Key: YTYPTSSUWVJINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethoxy-3-methoxy-phenyl)-acetic acid is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of an ethoxy group at the second position and a methoxy group at the third position on a phenyl ring, which is attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-3-methoxy-phenyl)-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-ethoxy-3-methoxybenzene.

    Halogenation: The benzene ring is halogenated, usually by bromination, to introduce a bromine atom at the benzylic position.

    Grignard Reaction: The brominated intermediate undergoes a Grignard reaction with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent.

    Carboxylation: The Grignard reagent is then reacted with carbon dioxide to introduce the carboxylic acid functionality, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-3-methoxy-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

(2-Ethoxy-3-methoxy-phenyl)-acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism by which (2-Ethoxy-3-methoxy-phenyl)-acetic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors where the compound can act as an inhibitor or modulator. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylacetic acid: Lacks the ethoxy group, making it less hydrophobic.

    3-Methoxyphenylacetic acid: Similar structure but with the methoxy group at a different position.

    4-Methoxyphenylacetic acid: The methoxy group is at the para position, altering its reactivity and interaction with biological targets.

Uniqueness

(2-Ethoxy-3-methoxy-phenyl)-acetic acid is unique due to the specific positioning of the ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This structural arrangement can lead to distinct interactions with enzymes and receptors, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(2-ethoxy-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C11H14O4/c1-3-15-11-8(7-10(12)13)5-4-6-9(11)14-2/h4-6H,3,7H2,1-2H3,(H,12,13)

InChI Key

YTYPTSSUWVJINV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.